

Spectroscopic Profile of Solketal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solketal*

Cat. No.: *B138546*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Solketal** ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a versatile building block in chemical synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Solketal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Solketal**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.26	Singlet	3H	Methyl (CH_3)
1.30	Singlet	3H	Methyl (CH_3)
2.0	Broad Singlet	1H	Hydroxyl (-OH)
3.36 - 4.80	Multiplet	5H	-CH and - CH_2 groups of the five-membered ring

Solvent: DMSO-d6. Spectrometer: BRUKER BioSpin 500, Advance III HD 500 MHz.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **Solketal**

Chemical Shift (δ) ppm	Assignment
25.77	- CH_3
27.11	- CH_3
62.67	- CH_2 (ring)
66.58	- CH_2 (ring)
76.52	-CH (ring)
76.78	-CH (ring)
108.56	Ketal Carbon

Solvent: DMSO-d6. Spectrometer: BRUKER BioSpin 500, Advance III HD 500 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Solketal**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3640–3610	Strong, Sharp	O–H stretch (free hydroxyl)
3500–3200	Strong, Broad	O–H stretch (H–bonded)
3000–2850	Medium	C–H stretch (alkanes)
1320–1000	Strong	C–O stretch
1250–1020	Medium	C–N stretch (if applicable as impurity)
950–910	Medium	O–H bend

Note: The IR spectrum of **Solketal** is characterized by a prominent broad absorption for the hydroxyl group and strong C–O stretching bands. The exact peak positions and intensities can vary based on the sample preparation and instrument.

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data for **Solketal**

m/z	Relative Intensity	Possible Fragment
43	High	[C ₃ H ₇] ⁺
59	Medium	[C ₃ H ₇ O] ⁺
117	High	[M-CH ₃] ⁺

The mass spectrum of **Solketal** typically shows a prominent peak for the loss of a methyl group from the molecular ion. The base peak is often observed at m/z 43.[\[2\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (^1H and ^{13}C)

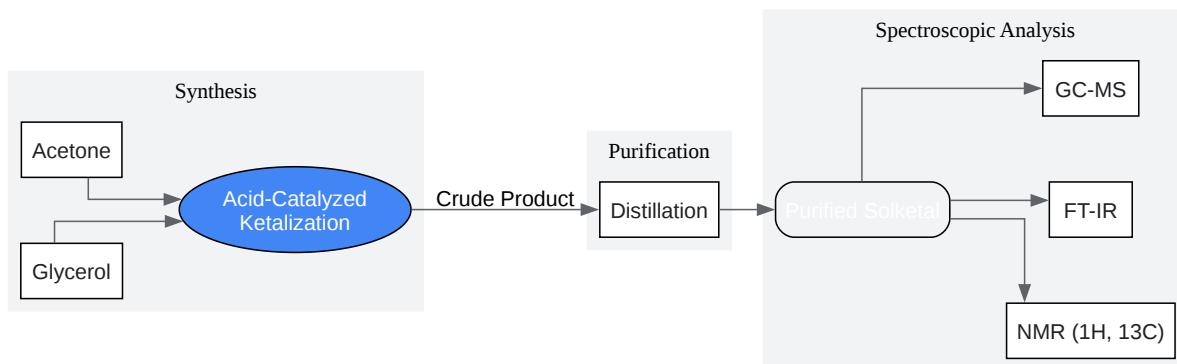
- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-20 mg of **Solketal**.^[3] For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.^[3]
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl_3) in a clean vial.^[3]
 - Ensure complete dissolution by gentle vortexing or sonication.^[3]
 - Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.^[3]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ^1H NMR, a longer relaxation delay is crucial.
 - Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

- Identify and label the peaks in both ^1H and ^{13}C NMR spectra.

FT-IR Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of liquid **Solketal** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Instrument Setup and Data Acquisition:
 - Place the salt plates in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty salt plates.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .
- Data Processing:
 - Identify and label the major absorption bands in the spectrum.
 - Correlate the observed bands with known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)

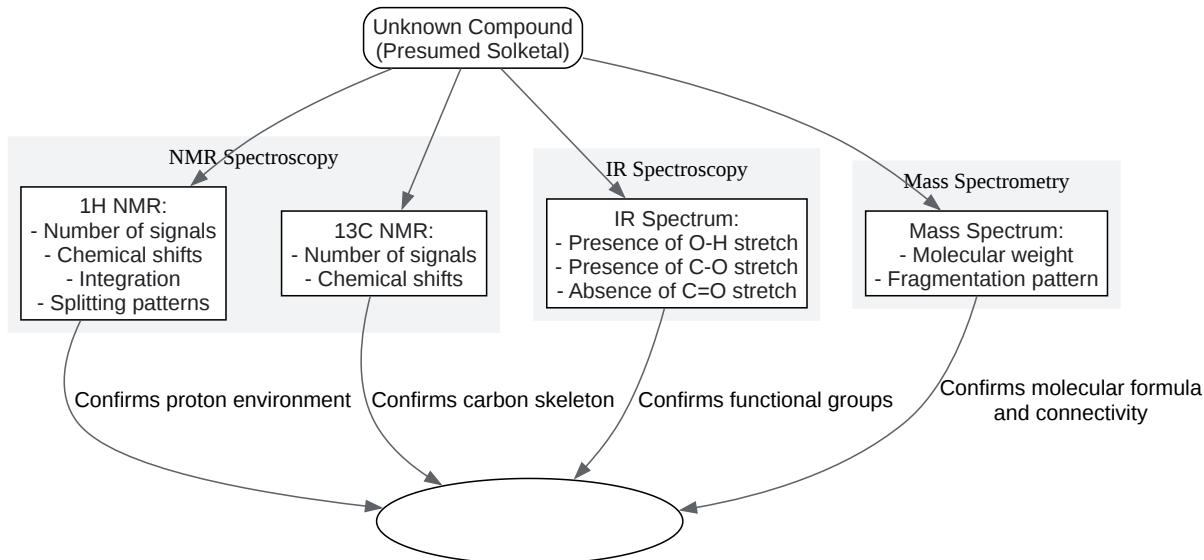

- Sample Preparation:
 - Prepare a dilute solution of **Solketal** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be optimized for the instrument's sensitivity.
- Instrument Setup and Data Acquisition:
 - Set the GC oven temperature program. An initial temperature of 80°C, ramped at 20°C/min to 220°C can be a starting point.[1]

- Set the injector and detector temperatures (e.g., 250°C and 300°C, respectively).[1]
- Use a suitable capillary column (e.g., HP-5).[1]
- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- The eluting compounds are introduced into the mass spectrometer.
- Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).
- Data Processing:
 - Analyze the gas chromatogram to determine the retention time of **Solketal**.
 - Analyze the mass spectrum corresponding to the **Solketal** peak.
 - Identify the molecular ion peak (if present) and major fragment ions.
 - Compare the obtained mass spectrum with a library database for confirmation.

Workflow Visualizations

Synthesis and Spectroscopic Analysis of Solketal

The following diagram illustrates a typical workflow for the synthesis of **Solketal** from glycerol and acetone, followed by purification and spectroscopic characterization.



[Click to download full resolution via product page](#)

Caption: Workflow for **Solketal** Synthesis and Analysis.

Logic of Spectroscopic Structure Elucidation

This diagram outlines the logical process of using different spectroscopic techniques to confirm the structure of **Solketal**.

[Click to download full resolution via product page](#)

Caption: Logic of **Solketal** Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic Profile of Solketal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138546#spectroscopic-data-of-solketal-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b138546#spectroscopic-data-of-solketal-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com